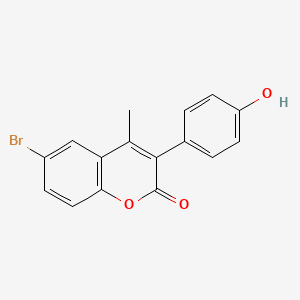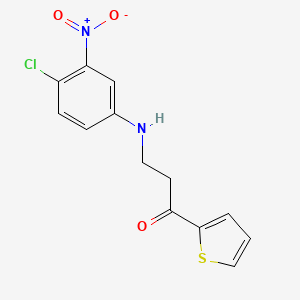
6-Bromo-3-(4-hydroxyphenyl)-4-methylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-Bromo-3-(4-hydroxyphenyl)-4-methylchromen-2-one” is a compound with the molecular formula C16H11BrO3 and a molecular weight of 331.165 . It is available from suppliers for scientific research needs .
Molecular Structure Analysis
The molecular structure of “6-Bromo-3-(4-hydroxyphenyl)-4-methylchromen-2-one” includes a bromine atom attached to the 6th carbon of the chromen-2-one ring, a hydroxyphenyl group attached to the 3rd carbon, and a methyl group attached to the 4th carbon .Scientific Research Applications
Antioxidant Activity
Studies on bromophenols, such as those derived from red algae like Vertebrata lanosa, have demonstrated significant antioxidant effects. These compounds, including various bromophenols isolated from marine sources, have been shown to possess potent antioxidant activities in biochemical and cellular assays. This suggests potential applications of similar compounds in protecting against oxidative stress-related damages (Olsen et al., 2013).
Environmental Implications and Water Treatment
Research on the oxidation of bromophenols during water treatment processes has highlighted the reactivity of these compounds and their potential to form brominated polymeric products. These findings are critical for understanding the fate of such compounds in water treatment systems and assessing their environmental impact (Jiang et al., 2014).
Material Science and Catalysis
Brominated compounds have been utilized in the development of functional materials and catalysts. For instance, research on bromophenyl-based compounds has led to the creation of novel materials with potential applications in environmental management, highlighting their role in the removal of toxic metals and organic dyes from water (Ali et al., 2017).
Molecular Studies and Chemical Properties
Spectroscopic and X-ray diffraction techniques have been employed to study the chemical activity and properties of bromophenyl compounds. These studies provide insights into their molecular structures, electrochemical properties, and potential for biomedical applications, such as in the regulation of inflammatory diseases (Ryzhkova et al., 2020).
Analytical Chemistry and Sensor Development
Research has also focused on the development of fluorescent sensors for the detection of metal ions, utilizing bromophenyl compounds. These sensors exhibit high sensitivity and selectivity, indicating potential applications in environmental monitoring and analysis (Yadav & Singh, 2018).
properties
IUPAC Name |
6-bromo-3-(4-hydroxyphenyl)-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c1-9-13-8-11(17)4-7-14(13)20-16(19)15(9)10-2-5-12(18)6-3-10/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYIOBAUSCWMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2892615.png)
![1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B2892618.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2892619.png)


![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide](/img/structure/B2892623.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2892629.png)
![1-(2-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2892630.png)
![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dimethoxybenzoate](/img/structure/B2892631.png)

![N,1-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2892635.png)
![(2-(Aminomethyl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride](/img/structure/B2892637.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2892638.png)